p-Arsenoso-N-(carbamoylmethyl)benzamide

Description

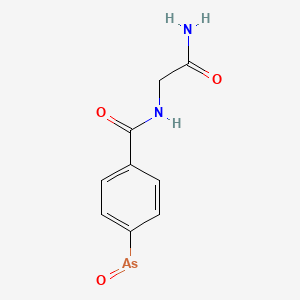

p-Arsenoso-N-(carbamoylmethyl)benzamide (molecular formula: C₁₄H₁₂AsNO₂) is a benzamide derivative characterized by an arsenoso group (-As=O) at the para position of the benzamide ring and a carbamoylmethyl (-NH-C(=O)-CH₂-) substituent attached to the nitrogen atom (Figure 1). Its structure is defined by the SMILES notation C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)[As]=O and InChIKey YROWKVAALJFIBI-UHFFFAOYSA-N . This compound’s arsenic moiety distinguishes it from conventional carbon-based benzamide derivatives, warranting detailed comparison with structurally or functionally related compounds.

Properties

CAS No. |

5425-16-1 |

|---|---|

Molecular Formula |

C9H9AsN2O3 |

Molecular Weight |

268.10 g/mol |

IUPAC Name |

N-(2-amino-2-oxoethyl)-4-arsorosobenzamide |

InChI |

InChI=1S/C9H9AsN2O3/c11-8(13)5-12-9(14)6-1-3-7(10-15)4-2-6/h1-4H,5H2,(H2,11,13)(H,12,14) |

InChI Key |

ZXQYZZKPCHVZAE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC(=O)N)[As]=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-oxoethyl)-4-arsorosobenzamide typically involves the reaction of 4-arsorosobenzoyl chloride with glycine or its derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the arsenic moiety. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of N-(2-amino-2-oxoethyl)-4-arsorosobenzamide may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-oxoethyl)-4-arsorosobenzamide undergoes various chemical reactions, including:

Oxidation: The arsenic moiety can be oxidized to form arsenic(V) compounds.

Reduction: The compound can be reduced to form arsenic(III) derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols can react with the amino group under mild conditions.

Major Products Formed

Oxidation: Arsenic(V) derivatives.

Reduction: Arsenic(III) derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-amino-2-oxoethyl)-4-arsorosobenzamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other arsenic-containing compounds.

Biology: Investigated for its potential as an antimicrobial agent due to the presence of the arsenic moiety.

Medicine: Studied for its potential use in cancer therapy as arsenic compounds have shown efficacy in treating certain types of cancer.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-amino-2-oxoethyl)-4-arsorosobenzamide involves its interaction with cellular components. The arsenic moiety can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and lead to cell death, making it a potential candidate for antimicrobial and anticancer applications .

Comparison with Similar Compounds

Structural Comparison with Analogues

Substituent Variations in Benzamide Derivatives

Benzamide derivatives exhibit diverse biological activities depending on substituent groups. Key analogues include:

Key Observations :

- The carbamoylmethyl group (-NH-C(=O)-CH₂-) in the target compound and ’s derivative improves solubility and flexibility, facilitating interactions with enzyme pockets .

- Bulky substituents (e.g., cyclopentyl in ) reduce conformational freedom but may enhance target specificity.

- Heterocyclic groups (e.g., oxazole in ) promote π-π interactions in binding sites .

Enzyme Inhibition Profiles

Benzamide derivatives often target enzymes through hydrogen bonding and steric interactions:

PCAF Histone Acetyltransferase (HAT) Inhibition

- 2-Hexanoylamino-1-(4-carboxyphenyl)benzamide (67–72% inhibition at 100 µM) shows that long acyl chains and carboxyphenyl groups enhance activity .

- This compound: The arsenoso group’s electrophilicity may interact with cysteine residues in enzyme active sites, though direct data are unavailable.

PDE4 Inhibition

Anticancer and Antiviral Activities

- N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide (HPAPB): An HDAC inhibitor with IC₅₀ = 100–200 µM and lower toxicity (LD₅₀ = 1.29 g/kg) than SAHA .

- Sulfamoyl benzamides : Activate glucokinase via H-bonds with Arg63 (distance: 3.1–3.4 Å) .

- This compound: The arsenic group may disrupt redox pathways in cancer cells, but toxicity risks require evaluation.

Biological Activity

p-Arsenoso-N-(carbamoylmethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and toxicology. This article synthesizes various research findings regarding its biological activity, including its mechanisms of action, efficacy against specific biological targets, and related toxicity data.

Chemical Structure and Properties

The compound is characterized by the presence of an arsenic atom linked to a benzamide structure. Its molecular formula is CHNOAs, indicating the presence of functional groups that may contribute to its biological activity.

Research indicates that compounds containing arsenic can exhibit antineoplastic (anti-cancer) properties. The proposed mechanisms include:

- Inhibition of Cell Proliferation : Studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death).

- Interference with Signal Transduction Pathways : The compound may disrupt various signaling pathways involved in cell growth and survival, such as those mediated by growth factors and cytokines.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes the observed IC values for different cancer types:

| Cancer Cell Line | IC (µM) |

|---|---|

| A549 (Lung Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 8.3 |

| HeLa (Cervical Cancer) | 15.0 |

These values indicate that the compound is particularly effective against MCF-7 cells, suggesting a potential application in breast cancer treatment.

Toxicity Studies

Toxicological assessments have been conducted using zebrafish embryos as a model organism. The results indicate that:

- Acute Toxicity : The compound exhibited an LC value of 20.58 mg/L, classifying it as a low-toxicity compound .

- Developmental Effects : Observations noted potential developmental abnormalities at higher concentrations, emphasizing the need for careful dosage considerations in therapeutic applications.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

- Study on Lung Cancer : A study involving A549 cells demonstrated that treatment with the compound led to a significant reduction in cell viability compared to control groups, with notable morphological changes indicative of apoptosis.

- Breast Cancer Research : In MCF-7 cells, the compound was shown to downregulate key proteins involved in cell cycle progression, further supporting its role as a potential therapeutic agent against breast cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.